molecular formula C24H22N2O4S2 B3611282 N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide

N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide

Cat. No. B3611282
M. Wt: 466.6 g/mol
InChI Key: RTWAZOPUTOFASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide, commonly known as DNNSN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. DNNSN belongs to the class of sulfonamide compounds and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of DNNSN involves the inhibition of carbonic anhydrase IX. This enzyme plays a critical role in regulating the pH of cancer cells, which is essential for their survival. DNNSN binds to the active site of carbonic anhydrase IX and prevents it from functioning, leading to a decrease in pH and ultimately cell death.
Biochemical and Physiological Effects:
DNNSN has been shown to have several biochemical and physiological effects. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels, a critical process for tumor growth and metastasis. Additionally, DNNSN has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DNNSN has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase IX, making it an ideal candidate for studying the role of this enzyme in cancer cells. It is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, DNNSN has some limitations as well. It has poor solubility in water, which can make it challenging to work with in certain experimental conditions. Additionally, it has been shown to exhibit some toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of DNNSN. One potential direction is to explore its use in combination with other anti-cancer agents to enhance its effectiveness. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of DNNSN to improve its solubility and reduce its toxicity.
Conclusion:
In conclusion, DNNSN is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. Its unique structure and properties make it an ideal candidate for studying the role of carbonic anhydrase IX in cancer cells. DNNSN has several advantages as a research tool, but it also has some limitations. Further research is needed to optimize its synthesis method and explore its potential applications in various fields of scientific research.

Scientific Research Applications

DNNSN has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DNNSN is in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DNNSN works by inhibiting the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in many cancer cells and is essential for their survival.

properties

IUPAC Name

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-17-7-8-18(2)24(15-17)26-31(27,28)22-13-10-21(11-14-22)25-32(29,30)23-12-9-19-5-3-4-6-20(19)16-23/h3-16,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWAZOPUTOFASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.